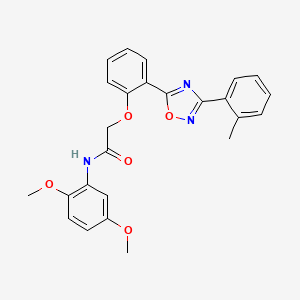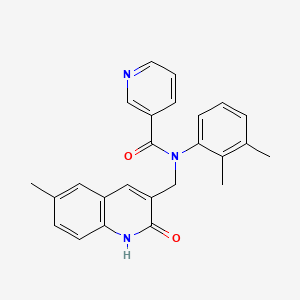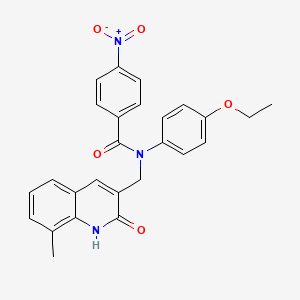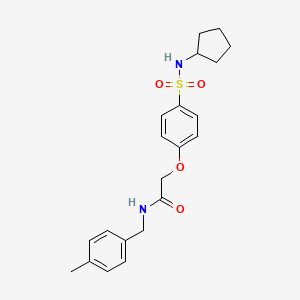
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide, also known as CSP-1103, is a chemical compound that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential use as a treatment for neuropathic pain and epilepsy.
Mécanisme D'action
The exact mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammatory processes and pain sensation.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and epilepsy. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to determine its potential use as a treatment for other inflammatory diseases and pain conditions. Finally, research could be conducted to determine the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide in humans.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. Its anti-inflammatory and pain-reducing effects make it a potentially useful treatment option. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methylbenzylamine, followed by acetylation with acetic anhydride. This process results in the formation of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide as a white solid.
Propriétés
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-8-17(9-7-16)14-22-21(24)15-27-19-10-12-20(13-11-19)28(25,26)23-18-4-2-3-5-18/h6-13,18,23H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDGYZYITZJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

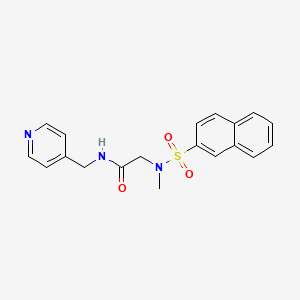
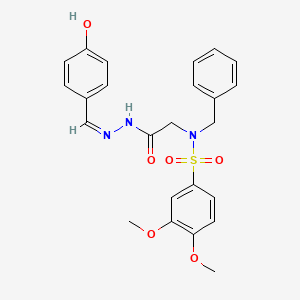
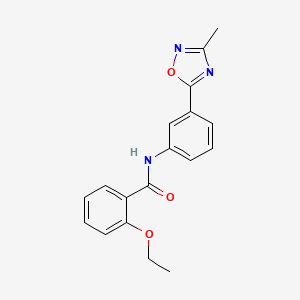
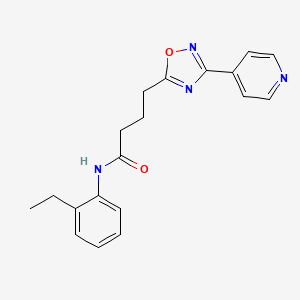

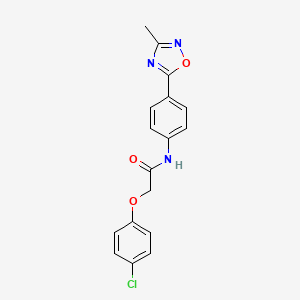




![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
